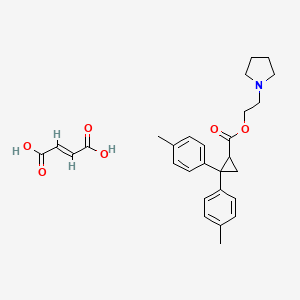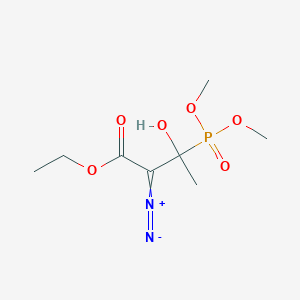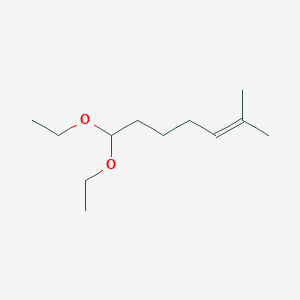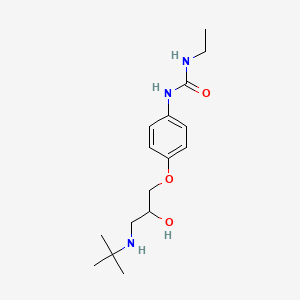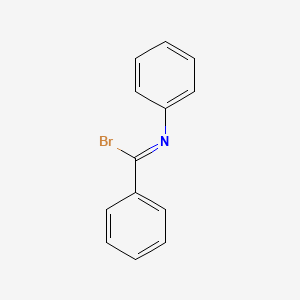
3'-Bromoisosafrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromoisosafrole is an organic compound with the molecular formula C10H9BrO2. It is a derivative of isosafrole, where a bromine atom is substituted at the 3’ position of the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromoisosafrole typically involves the bromination of isosafrole. One common method is the electrophilic aromatic substitution reaction, where isosafrole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position .
Industrial Production Methods: Industrial production of 3’-Bromoisosafrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Bromoisosafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3’-Bromoisosafrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 3’-Bromoisosafrole involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The compound’s reactivity is influenced by the presence of the bromine atom, which makes the aromatic ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Isosafrole: The parent compound without the bromine substitution.
Safrole: Another related compound with a methylenedioxy group.
3’-Methoxyisosafrole: A derivative with a methoxy group instead of bromine
Uniqueness: 3’-Bromoisosafrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmacological agents .
Propriétés
Numéro CAS |
42461-89-2 |
|---|---|
Formule moléculaire |
C10H9BrO2 |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
5-[(E)-3-bromoprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C10H9BrO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7H2/b2-1+ |
Clé InChI |
SXLQGBDEYDVFKV-OWOJBTEDSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/CBr |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)

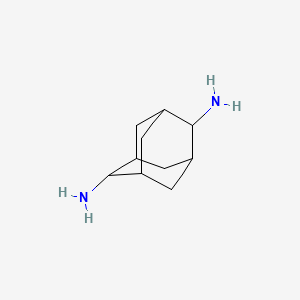


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
